molecular formula C10H6BrIN2O B13297180 2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13297180
M. Wt: 376.98 g/mol
InChI Key: MTVFBVWUASJGIM-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features both bromine and iodine atoms attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions. One common method includes the bromination of 4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium or copper are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzaldehydes, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively .

Scientific Research Applications

2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of bromine and iodine atoms may influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazole
  • 4-Iodo-1H-pyrazole
  • 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde

Uniqueness

2-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both bromine and iodine atoms on the pyrazole ring. This dual substitution can lead to distinct chemical properties and reactivity compared to compounds with only one halogen atom .

Properties

Molecular Formula

C10H6BrIN2O

Molecular Weight

376.98 g/mol

IUPAC Name

2-bromo-4-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6BrIN2O/c11-10-3-9(2-1-7(10)6-15)14-5-8(12)4-13-14/h1-6H

InChI Key

MTVFBVWUASJGIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C=N2)I)Br)C=O

Origin of Product

United States

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